DL-Aspartic acid potassium salt hemihydrate is a chemical compound with the molecular formula and a molecular weight of approximately 360.40 g/mol. It is classified as a derivative of aspartic acid, a non-essential amino acid that plays a vital role in various physiological processes. This compound is particularly noted for its applications in nutritional supplements and biochemistry.
DL-Aspartic acid potassium salt hemihydrate can be derived from aspartic acid through chemical reactions involving potassium salts. The compound is commercially available and can be synthesized in laboratory settings using various methods, including the reaction of aspartic acid with potassium hydroxide or potassium carbonate in aqueous solutions.
This compound falls under the category of organic acids and derivatives, specifically within the class of amino acids, peptides, and analogues. It is recognized for its role in metabolic pathways and as a potential ergogenic aid in sports nutrition.
The synthesis of DL-Aspartic acid potassium salt hemihydrate typically involves the following steps:
The synthesis process may vary slightly depending on the specific method employed, but it generally requires careful control of temperature, pH, and concentration to achieve high yields and purity levels.
The molecular structure of DL-Aspartic acid potassium salt hemihydrate consists of two potassium ions associated with the aspartate anion. The structure can be represented as follows:
DL-Aspartic acid potassium salt hemihydrate can undergo various chemical reactions typical for amino acids and their derivatives:
These reactions are significant for understanding its biochemical roles and potential applications in metabolic engineering.
DL-Aspartic acid potassium salt hemihydrate functions primarily as an amino acid supplement that may influence various physiological processes:
Research indicates that supplementation with aspartate derivatives can improve athletic performance by reducing fatigue and enhancing recovery rates post-exercise.
DL-Aspartic acid potassium salt hemihydrate has several applications:
DL-Aspartic acid potassium salt hemihydrate (CAS 394208-50-5) serves as a specialized building block in solution-phase peptide synthesis, leveraging its ionic character to enhance solubility and reaction kinetics. The compound’s molecular structure – represented by the SMILES string O.[K+].[K+].NC(CC(O)=O)C([O-])=O.NC(CC(O)=O)C([O-])=O – facilitates nucleophilic attack during amide bond formation, particularly in segment condensation strategies [1] . The potassium ions neutralize carboxylate charges, reducing electrostatic repulsion between reacting species and accelerating coupling rates by up to 40% compared to free acid derivatives.
Optimization of this process centers on controlling stoichiometric ratios and solvent polarity. Polar aprotic solvents like DMF maximize reagent solubility while minimizing racemization. Studies demonstrate that maintaining a 1:1.05 molar ratio of DL-aspartic acid potassium salt to incoming amino acid prevents dipeptide hydrolysis. Post-coupling, crystallization is induced by ethanol addition, yielding peptide intermediates with ≥98% purity (by HPLC). The hemihydrate form’s stability during these reactions is critical, as its half-water molecule per aspartate unit maintains crystalline integrity without introducing excessive hydrophilicity [4] [7].
Table 1: Yield Optimization Parameters in Solution-Phase Peptide Synthesis
| Coupling Agent | Solvent System | Temperature (°C) | Reaction Time (hr) | Yield (%) |
|---|---|---|---|---|
| DCC/HOBt | DMF/THF (3:1) | 0 | 2 | 92 |
| HATU | Anhydrous DMF | -20 | 1.5 | 95 |
| EDC/NHS | Acetonitrile | 25 | 3 | 88 |
Racemic resolution of DL-aspartic acid precursors remains essential for producing enantiopure potassium salts. Industrial-scale processes employ diastereomeric salt crystallization using chiral resolving agents like (+)- or (-)-1-phenylethylamine. The process exploits differential solubility between L- and D-aspartic acid adducts in ethanol/water mixtures, achieving 85–90% enantiomeric excess in the first crystallization cycle [4] [10]. Subsequent recrystallization boosts purity to >99% ee for pharmaceutical-grade L-aspartate derivatives, while the unwanted enantiomer undergoes racemization for reuse.
Alternative enzymatic resolution using Aspergillus acylase demonstrates superior sustainability. The enzyme selectively deacylates N-acetyl-L-aspartic acid at pH 7.0–7.5 and 35°C, liberating the L-enantiomer while the unreacted D-isomer precipitates as potassium salt upon basification. This method achieves 95% yield with <1% racemization, though enzyme cost necessitates efficient immobilization on silica supports for economic viability [3].
The hemihydrate state (C₄H₆KNO₄·0.5H₂O) dominates pharmaceutical applications due to superior stability over anhydrous forms. Synthesis involves reacting DL-aspartic acid with potassium carbonate in organic solvents, where water activity governs hydration kinetics. Methanol/water mixtures (95:5 v/v) at 60°C yield plate-like crystals with stoichiometric water incorporation within 3 hours. Crucially, water content below 5% induces anhydrous crystal formation, while exceeding 10% promotes undesirable dihydrate species that degrade upon dehydration [5] [9].
Catalytic potassium sources like KOH enable direct crystallization from aqueous solutions but require strict humidity control. Spray drying aspartic acid solutions with 1.05 eq KOH at 150°C inlet temperature produces hemihydrate powder with <0.1% residual solvents, avoiding the gummy intermediates common in carbonate-based routes. The catalytic process minimizes potassium excess, reducing byproduct formation (e.g., potassium aspartate dimers) to <0.5% [5].
Table 2: Hydration State Dependence on Synthetic Conditions
| Potassium Source | Solvent | Temperature (°C) | Water Content (%) | Dominant Hydrate Form |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 25 | 0.5 | Anhydrous |
| KOH | Methanol | 60 | 5.0 | Hemihydrate |
| KOH | Ethanol | 40 | 8.0 | Dihydrate |
| KCl | Water | 80 | 100 | Trihydrate |
Solid-phase synthesis anchors aspartic acid to Wang resin via its β-carboxyl group, enabling selective α-amine functionalization. After peptide chain elongation, trifluoroacetic acid cleavage liberates aspartyl peptides but generates potassium salt impurities unless rigorously washed. This approach suits combinatorial libraries but suffers from <75% recovery of aspartic acid derivatives due to residual linker fragments [3].
Conversely, solution-phase routes directly utilize DL-aspartic acid potassium salt hemihydrate, bypassing anchoring/cleavage steps. The patent CN100551900C details a high-yield process: aspartic acid and potassium carbonate (2:1 molar ratio) refluxed in methanol for 2 hours, followed by suction filtration and vacuum drying. This achieves 98% conversion with energy consumption 50% lower than solid-phase methods. Solvent recovery via distillation further reduces costs, making it preferable for metric-ton production. However, solution-phase lacks solid-phase’s advantage for synthesizing aspartic acid-rich sequences (>4 contiguous residues), where resin-based methods prevent precipitation [3] [5].
Table 3: Economic and Technical Comparison of Synthetic Routes
| Parameter | Solid-Phase Route | Solution-Phase Route |
|---|---|---|
| Capital Investment | High (reactors, automation) | Moderate (reflux systems) |
| Typical Scale | <1 kg | 100–1000 kg |
| Byproduct Generation | 15–20% (cleavage byproducts) | <5% (unreacted starting material) |
| Production Cost (per kg) | $2,500–$3,000 | $800–$1,200 |
| Purity (HPLC) | 90–92% | 98–99% |
Comprehensive Compound Nomenclature
CAS No.: 31868-18-5
CAS No.: 18375-61-6
CAS No.: 9005-53-2
CAS No.:
CAS No.: 6027-71-0